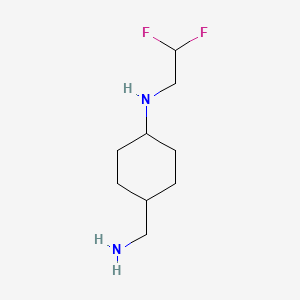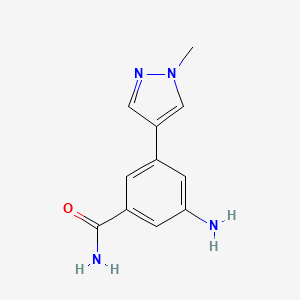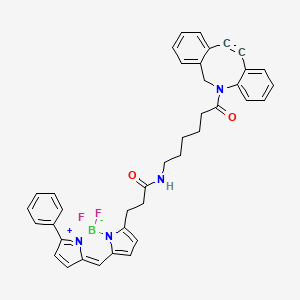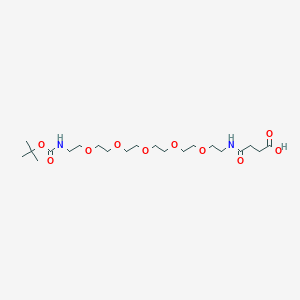
1,4,5,8-Tetraphenoxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraphenoxyanthraquinone is an organic compound derived from anthraquinone, a well-known aromatic organic compound This compound is characterized by the presence of four phenoxy groups attached to the anthraquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetraphenoxyanthraquinone can be synthesized through several methods. One common approach involves the reaction of 1,4,5,8-tetrachloroanthraquinone with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The phenoxy groups replace the chlorine atoms, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetraphenoxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Anthracene derivatives with reduced aromaticity.
Substitution: Compounds with different functional groups replacing the phenoxy groups.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraphenoxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetraphenoxyanthraquinone involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its anticancer and antimicrobial effects. The phenoxy groups enhance the compound’s ability to interact with biological molecules, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetraphenoxyanthraquinone can be compared with other anthraquinone derivatives such as:
1,4,5,8-Tetrahydroxyanthraquinone: Similar in structure but with hydroxyl groups instead of phenoxy groups. It has different chemical reactivity and biological activities.
1,4,5,8-Tetramethoxyanthraquinone: Contains methoxy groups, leading to variations in solubility and reactivity.
1,4,5,8-Tetraaminoanthraquinone:
The uniqueness of this compound lies in its phenoxy groups, which impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C38H24O6 |
|---|---|
Molekulargewicht |
576.6 g/mol |
IUPAC-Name |
1,4,5,8-tetraphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C38H24O6/c39-37-33-29(41-25-13-5-1-6-14-25)21-22-30(42-26-15-7-2-8-16-26)34(33)38(40)36-32(44-28-19-11-4-12-20-28)24-23-31(35(36)37)43-27-17-9-3-10-18-27/h1-24H |
InChI-Schlüssel |
ONZGZVMIPUUYEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C3C(=C(C=C2)OC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)OC6=CC=CC=C6)OC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)

![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)

![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)

![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)



